molecular formula C20H18ClFN2 B4642348 (E)-2-(4-chlorophenyl)-3-(2-fluoro-4-piperidin-1-ylphenyl)prop-2-enenitrile

(E)-2-(4-chlorophenyl)-3-(2-fluoro-4-piperidin-1-ylphenyl)prop-2-enenitrile

Cat. No.: B4642348
M. Wt: 340.8 g/mol
InChI Key: OVIUSMKBKJCWJZ-ATVHPVEESA-N
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Description

(E)-2-(4-chlorophenyl)-3-(2-fluoro-4-piperidin-1-ylphenyl)prop-2-enenitrile is an organic compound that features a combination of aromatic rings, a nitrile group, and a piperidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-chlorophenyl)-3-(2-fluoro-4-piperidin-1-ylphenyl)prop-2-enenitrile typically involves multi-step organic reactions. One possible route could be:

    Formation of the (E)-alkene: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the (E)-alkene.

    Introduction of the piperidine moiety: This step might involve a nucleophilic substitution reaction where a piperidine derivative is introduced to the aromatic ring.

    Final assembly: The final step could involve coupling the intermediate compounds under specific conditions to form the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine moiety.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products will vary depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it may be studied for its interactions with biological macromolecules or its potential as a bioactive compound.

Medicine

In medicinal chemistry, it could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

In industry, it might be used in the synthesis of pharmaceuticals or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The nitrile group and piperidine moiety could play crucial roles in binding to the target.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(4-chlorophenyl)-3-phenylprop-2-enenitrile
  • (E)-2-(4-fluorophenyl)-3-(2-fluoro-4-piperidin-1-ylphenyl)prop-2-enenitrile

Uniqueness

The presence of both a chlorophenyl and a fluorophenyl group, along with the piperidine moiety, may confer unique biological properties compared to similar compounds. These structural features could influence the compound’s binding affinity, selectivity, and overall biological activity.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-3-(2-fluoro-4-piperidin-1-ylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2/c21-18-7-4-15(5-8-18)17(14-23)12-16-6-9-19(13-20(16)22)24-10-2-1-3-11-24/h4-9,12-13H,1-3,10-11H2/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIUSMKBKJCWJZ-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)C=C(C#N)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=CC(=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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